4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
Description
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a pyrazole-based compound featuring a benzyl substituent at the 1-position (substituted with 2-chloro-6-fluoro groups), a chlorine atom at the 4-position, and a reactive isothiocyanate (-NCS) group at the 3-position (). The compound has been listed as discontinued in commercial catalogs (), which may reflect challenges in synthesis, stability, or market demand.
The isothiocyanate group is a key functional moiety, enabling reactions with nucleophiles (e.g., amines) to form thiourea derivatives, which are pharmacologically relevant (). The halogenated benzyl group likely enhances lipophilicity, influencing bioavailability and target binding.
Properties
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN3S/c12-8-2-1-3-10(14)7(8)4-17-5-9(13)11(16-17)15-6-18/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWTSUCZCINJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147308 | |
| Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-52-8 | |
| Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.
Functionalization: The chloro and fluoro groups are typically introduced via electrophilic aromatic substitution reactions. The isothiocyanato group can be added using thiophosgene or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Addition Reactions: The isothiocyanato group can react with amines to form thioureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential antimicrobial and antiviral properties, characteristic of many pyrazole derivatives. Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-Methyl-1H-pyrazole-3-thione | Contains thione instead of isothiocyanate | Antimicrobial |
| 3-Isothiocyanato-5-chloro-pyrazole | Similar pyrazole structure; different substituents | Antiviral |
| 4-Chloro-1-(benzyl)-3-isothiocyanato-pyrazole | Lacks fluorine; simpler structure | Antifungal |
| 4-Bromo-1-(2-fluorobenzyl)-3-isothiocyanato-pyrazole | Different halogen; potential for varied reactivity | Antimicrobial |
These structural variations can influence the biological activity and chemical behavior of the compounds, making them suitable candidates for drug development.
Agricultural Applications
In agriculture, the compound has shown promise as a pesticide or herbicide . Its isothiocyanate group is known for its effectiveness in pest control, particularly against nematodes and other agricultural pests. Research into its efficacy in crop protection could lead to new formulations that are both effective and environmentally friendly.
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole, demonstrated significant antimicrobial activity against common pathogens. The results indicated that the compound inhibited bacterial growth effectively, supporting its potential use in developing new antimicrobial agents.
Case Study 2: Pesticidal Efficacy
Research on the efficacy of isothiocyanate compounds in agricultural settings revealed that this specific compound significantly reduced pest populations in controlled environments. Field trials are necessary to validate these findings under real-world conditions.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes in pathogens or cancer cells, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole with two structurally related pyrazole derivatives:
*Estimated based on substituent contributions.
Pharmacological and Industrial Relevance
- Target Compound: Limited commercial availability () suggests niche use, possibly in specialized research or as a precursor.
- Thiourea Derivative: Potential pharmacological activity due to hydrogen-bonding and lipophilic properties; requires further biological evaluation .
- Iodo Analog : Broad utility in constructing complex molecules via coupling reactions, aligning with trends in fragment-based drug discovery .
Biological Activity
4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole (CAS No. 1004194-52-8) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. The presence of isothiocyanate and chloro substituents significantly influences its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
The molecular formula of this compound is C11H6Cl2FN3S, with a molecular weight of approximately 302.1548 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds containing pyrazole rings often exhibit significant antimicrobial properties. For instance, structural analogs of this compound have demonstrated varying degrees of antibacterial and antifungal activities. A comparative analysis of similar compounds is summarized in the table below:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-Methyl-1H-pyrazole-3-thione | Contains thione instead of isothiocyanate | Antimicrobial |
| 3-Isothiocyanato-5-chloro-pyrazole | Similar pyrazole structure; different substituents | Antiviral |
| 4-Chloro-1-(benzyl)-3-isothiocyanato-pyrazole | Lacks fluorine; simpler structure | Antifungal |
| 4-Bromo-1-(2-fluorobenzyl)-3-isothiocyanato-pyrazole | Different halogen; potential for varied reactivity | Antimicrobial |
These compounds illustrate the diversity within the pyrazole family and how variations in substituents can influence biological activity and chemical behavior.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For example, studies have shown that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Notably, some compounds demonstrated IC50 values ranging from 0.02 to 0.04 μM, indicating high potency against COX-2 .
In a study by Abdellatif et al., several substituted pyrazoles were synthesized and screened for their COX inhibitory activities. The results indicated that these compounds not only inhibited COX enzymes effectively but also exhibited minimal gastrointestinal toxicity in animal models, suggesting their potential as safer anti-inflammatory agents .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes like COX, leading to reduced production of pro-inflammatory mediators.
- Antimicrobial Mechanisms : Its isothiocyanate group may disrupt microbial cell membranes or interfere with essential metabolic pathways in pathogens.
- Modulation of Signaling Pathways : Pyrazoles can influence various signaling pathways involved in inflammation and immune responses.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Study on Inflammatory Diseases : A series of pyrazole derivatives were tested for their anti-inflammatory effects in carrageenan-induced paw edema models in rats, revealing promising results comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Efficacy : Research indicated that certain pyrazole derivatives showed enhanced antibacterial activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Chloro-1-(2-chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-pyrazole, and what key reaction conditions influence yield and purity?
- Answer : The synthesis involves sequential halogenation and coupling reactions.
Halogenation : Introduce Cl and F substituents on the benzyl group using reagents like Cl₂ gas or SOCl₂ and Selectfluor® for fluorine .
Pyrazole Core Formation : Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition .
Isothiocyanate Introduction : React the amine precursor with thiophosgene (Cl₂C=S) or carbon disulfide (CS₂) under controlled pH (8–9) and temperature (0–5°C) to avoid side reactions .
- Critical Conditions : Use anhydrous solvents (e.g., THF, DCM), catalysts (e.g., triethylamine), and inert atmosphere (N₂/Ar). Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity. Confirm structure via ¹H/¹³C NMR and FT-IR (N=C=S stretch at ~2050 cm⁻¹) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Mass Spectrometry : HRMS (ESI+) expected m/z: [M+H]⁺ = 374.98 (calc. 374.98) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 44.3%, H: 2.1%, N: 11.2%, S: 8.5%) .
- Spectroscopy : ¹H NMR (CDCl₃) should show pyrazole protons at δ 6.8–7.3 ppm and benzyl CH₂ at δ 5.2 ppm .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the isothiocyanate group in this compound under varying conditions?
- Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic reactivity. The isothiocyanate group’s LUMO energy (~-1.2 eV) indicates susceptibility to nucleophilic attack (e.g., by amines) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~15% .
- Validation : Compare computed reaction pathways with experimental kinetic data (e.g., pseudo-first-order rate constants) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Answer :
- Derivative Synthesis : Replace the isothiocyanate with thiourea (-NHCSNH₂) or amide (-CONH₂) groups to modulate solubility and binding affinity .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ range: 0.5–10 μM) .
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cancer cell lines (e.g., MCF-7) .
- SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, electron-withdrawing groups (Cl, F) enhance target binding by ~30% .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Answer :
- Standardized Protocols : Use identical cell lines (e.g., HEK293), passage numbers, and assay conditions (e.g., 48-hr incubation, 5% CO₂) .
- Dose-Response Analysis : Generate sigmoidal curves (GraphPad Prism) for IC₅₀ determination. Address outliers via Grubbs’ test (α = 0.05) .
- Orthogonal Validation : Confirm anti-inflammatory activity via both ELISA (TNF-α suppression) and NF-κB luciferase reporter assays .
Methodological Tables
Table 1 : Key Synthetic Steps and Optimization Parameters
Table 2 : Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.25–7.40 (m, Ar-H), δ 5.15 (s, CH₂) | |
| FT-IR | 2050 cm⁻¹ (N=C=S), 1550 cm⁻¹ (C=N) | |
| HRMS (ESI+) | m/z 374.98 [M+H]⁺ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
